6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene

Catalog No.
S1543178
CAS No.
144413-58-1
M.F
C18H10S2
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]ico...

CAS Number

144413-58-1

Product Name

6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene

IUPAC Name

6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene

Molecular Formula

C18H10S2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C18H10S2/c1-3-19-17-9-15-8-14-6-12-2-4-20-18(12)10-16(14)7-13(15)5-11(1)17/h1-10H

InChI Key

DAMUWSYTQPWFIY-UHFFFAOYSA-N

SMILES

C1=CSC2=CC3=CC4=C(C=C3C=C21)C=C5C(=C4)C=CS5

Canonical SMILES

C1=CSC2=CC3=CC4=C(C=C3C=C21)C=C5C(=C4)C=CS5

Organic Electronics Applications

One of the primary research areas exploring Anthra[2,3-b:6,7-b']dithiophene is its potential in organic electronics. This field focuses on developing electronic devices using organic (carbon-based) materials instead of traditional inorganic (silicon-based) materials. Due to its conjugated structure, meaning alternating single and double bonds that allow for efficient charge transport, Anthra[2,3-b:6,7-b']dithiophene shows promise for applications such as:

  • Organic field-effect transistors (OFETs): These are transistors made from organic materials, used in various electronic devices like displays and sensors. Studies have shown that Anthra[2,3-b:6,7-b']dithiophene-based OFETs exhibit good charge carrier mobility, a crucial parameter for transistor performance.
  • Organic solar cells: These are photovoltaic devices that convert sunlight into electricity using organic materials. Research suggests that incorporating Anthra[2,3-b:6,7-b']dithiophene as a donor unit in organic solar cells can enhance light absorption and power conversion efficiency [].

Other Research Areas

Beyond organic electronics, Anthra[2,3-b:6,7-b']dithiophene is also being explored for its potential applications in other research areas, including:

  • Organic light-emitting diodes (OLEDs): These are light-emitting devices made from organic materials, used in displays and lighting applications. Recent studies have investigated Anthra[2,3-b:6,7-b']dithiophene derivatives as promising candidates for efficient and stable OLED materials [].
  • Organic photodetectors: These are devices that convert light into electrical signals, used in various applications like optical communication and sensing. Research suggests that Anthra[2,3-b:6,7-b']dithiophene-based materials can be utilized for developing sensitive and selective organic photodetectors [].

6,16-Dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene is a complex organic compound characterized by its unique polycyclic structure. This compound features a total of 20 carbon atoms and includes sulfur atoms at positions 6 and 16. The intricate arrangement of rings and the presence of multiple double bonds contribute to its distinct chemical properties and potential applications in various fields.

The chemical reactivity of 6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene can be attributed to its unsaturated nature and the presence of sulfur atoms. Common reactions may include:

  • Electrophilic Addition: Due to the presence of double bonds, this compound can undergo electrophilic addition reactions with electrophiles.
  • Oxidation: The sulfur atoms may participate in oxidation reactions, which can lead to the formation of sulfoxides or sulfones.
  • Cycloaddition: The polycyclic structure allows for potential cycloaddition reactions with dienophiles.

While specific biological activities of 6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene are not extensively documented in literature, compounds with similar structures often exhibit notable biological properties such as:

  • Antimicrobial Activity: Many polycyclic compounds show effectiveness against various bacteria and fungi.
  • Cytotoxic Effects: Certain derivatives may demonstrate cytotoxicity against cancer cell lines.

Further research is required to elucidate the specific biological mechanisms and potential therapeutic applications.

The synthesis of 6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene typically involves multi-step synthetic pathways that may include:

  • Formation of Polycyclic Framework: Initial cyclization reactions to form the polycyclic core.
  • Introduction of Sulfur Atoms: Utilization of sulfur-containing reagents to incorporate sulfur into the structure.
  • Functionalization: Subsequent steps to introduce functional groups or modify existing ones for enhanced reactivity or solubility.

The unique structural features of 6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene suggest several potential applications:

  • Materials Science: As a component in advanced materials due to its structural integrity and potential for modification.
  • Pharmaceuticals: Investigated as a lead compound for drug development targeting specific biological pathways.
  • Organic Electronics: Potential use in organic semiconductors due to its conjugated system.

Interaction studies involving 6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene are crucial for understanding its behavior in biological systems and materials applications:

  • Protein Binding Studies: Assessing how the compound interacts with proteins can reveal insights into its biological activity.
  • Molecular Docking Simulations: These studies can predict how the compound fits into active sites of target proteins.

Several compounds share structural similarities with 6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene:

Compound NameStructure TypeNotable Features
Dithia crown-6MacrocyclicContains sulfur and oxygen; used in ion transport
HelicenePolycyclicChiral structure; exhibits unique optical properties
PhenanthrolinePolycyclicKnown for chelation properties; used in coordination chemistry

These compounds highlight the uniqueness of 6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene due to its specific arrangement of rings and sulfur atoms that may confer distinct chemical reactivities and biological activities not found in others.

XLogP3

6.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Anthra[2,3-b:6,7-b']bisthiophene

Dates

Modify: 2023-08-15

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